![molecular formula C30H52N2O7Si2 B12574394 4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] CAS No. 192651-28-8](/img/structure/B12574394.png)
4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that contains both organic and inorganic components, making it highly versatile. The compound is often used to enhance the adhesion between organic polymers and inorganic materials, such as glass and metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] typically involves the reaction of 4,4’-oxydianiline with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like toluene or dichloromethane, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, under conditions like the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Investigated for its potential in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced composites, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials. The aniline groups can also interact with various substrates through hydrogen bonding and π-π interactions, further improving adhesion and compatibility.
Vergleich Mit ähnlichen Verbindungen
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] can be compared with other silane coupling agents, such as:
3-Aminopropyltriethoxysilane: Similar in structure but lacks the oxybis linkage, making it less effective in certain applications.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an aniline group, which affects its reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains a tetrasulfide linkage, making it more suitable for rubber and elastomer applications.
The uniqueness of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] lies in its oxybis linkage, which provides enhanced flexibility and reactivity compared to other silane coupling agents.
Eigenschaften
CAS-Nummer |
192651-28-8 |
|---|---|
Molekularformel |
C30H52N2O7Si2 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
N-(3-triethoxysilylpropyl)-4-[4-(3-triethoxysilylpropylamino)phenoxy]aniline |
InChI |
InChI=1S/C30H52N2O7Si2/c1-7-33-40(34-8-2,35-9-3)25-13-23-31-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)32-24-14-26-41(36-10-4,37-11-5)38-12-6/h15-22,31-32H,7-14,23-26H2,1-6H3 |
InChI-Schlüssel |
TZTHSLPKFFAUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
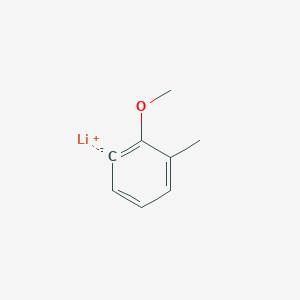
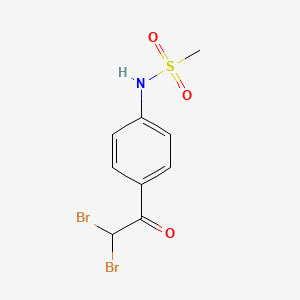
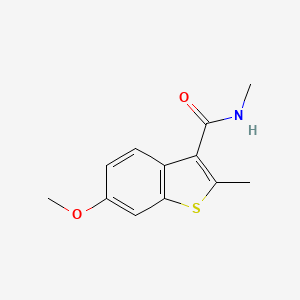
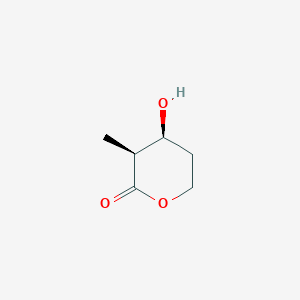

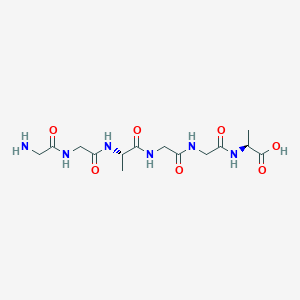

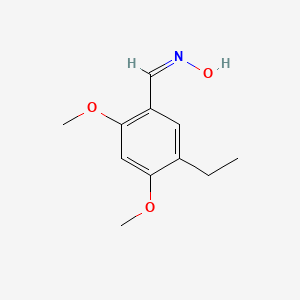

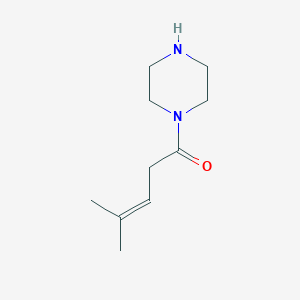
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
